
4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1545939-41-0 . It has a molecular weight of 237.3 . The IUPAC name for this compound is 4-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)tetrahydro-2H-pyran-4-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O2/c13-12(5-7-16-8-6-12)11-14-10(15-17-11)9-3-1-2-4-9/h9H,1-8,13H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature suggest that it is stable under standard conditions.
Scientific Research Applications
Drug Discovery and Development
The oxadiazole ring, a core structure in this compound, is a common motif in drug discovery. It’s found in many experimental, investigational, and marketed drugs due to its bioactive properties . The presence of the oxadiazole ring can contribute to the compound’s efficacy in interacting with various biological targets.
Synthesis of Bioactive Molecules
The compound can be used in the synthesis of bioactive molecules, particularly at room temperature, which is advantageous for maintaining the integrity of thermosensitive functions . This allows for the creation of new molecules with potential therapeutic effects.
Anticancer Research
Compounds with the oxadiazole moiety have been evaluated for their anticancer properties. The structure of 4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine could be utilized in the design of new anticancer agents, leveraging its potential to interact with cancer cell pathways .
Molecular Docking Studies
The compound can be used in molecular docking studies to understand its interaction with various proteins. This is crucial in the design of drugs with specific targets, such as inhibiting the NF-κB pathway, which is involved in inflammatory responses .
Design of Bioisosteres
Bioisosteres are compounds with similar physical or chemical properties that produce similar biological effects. The oxadiazole ring in this compound can serve as an amide- or ester-like linker in the design of bioisosteres, expanding the prospects of its use in medicinal chemistry .
Agonists for Receptors
The structural features of this compound make it a candidate for the development of new agonists for specific receptors, such as the peroxisome proliferator-activated receptors (PPARδ/β). These receptors are involved in the regulation of metabolism and inflammation .
Future Directions
The future directions for “4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine” and similar compounds could involve further exploration of their potential biological activities. As 1,2,4-oxadiazole derivatives are often studied for their potential biological activities , there could be potential for future research in this area.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, which this compound is a part of, have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can impact a variety of pathways due to their broad spectrum of biological activities .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can have a variety of effects due to their broad spectrum of biological activities .
properties
IUPAC Name |
4-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c13-12(5-7-16-8-6-12)11-14-10(15-17-11)9-3-1-2-4-9/h9H,1-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMDYWYXAJKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3(CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)oxan-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2859499.png)
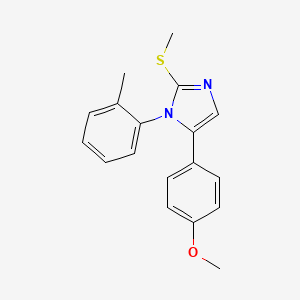
![1-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-sulfonamide](/img/structure/B2859504.png)
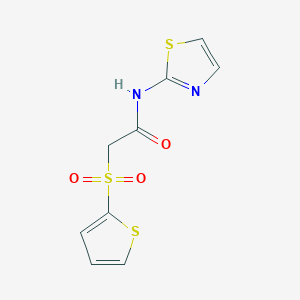

![N-[(2-pyrrol-1-ylphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2859510.png)
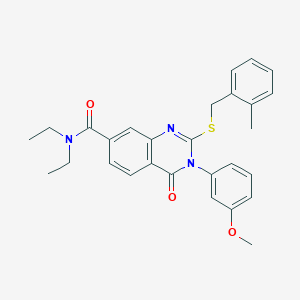

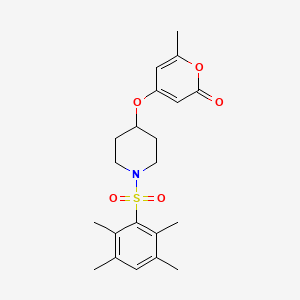
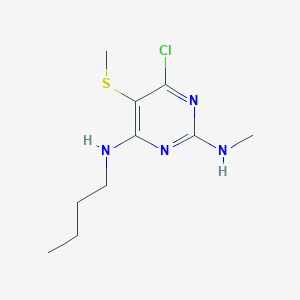
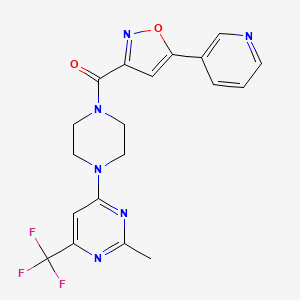
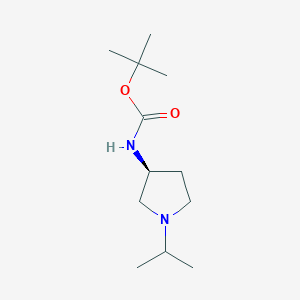
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859521.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-methoxybenzyl)propanamide](/img/structure/B2859522.png)